Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate
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Overview
Description
Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate typically involves the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide (NaOEt). This reaction leads to the formation of the desired benzofuran derivative . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-oxo-6-trifluoromethyl-4H-thiopyran-2-carboxylic acid: Similar structure but contains a thiopyran ring instead of a benzofuran ring.
Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate: Similar structure but contains a pyran ring instead of a benzofuran ring.
Uniqueness
Ethyl 4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is unique due to its benzofuran ring structure combined with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11F3O4 |
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Molecular Weight |
276.21 g/mol |
IUPAC Name |
ethyl 4-oxo-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C12H11F3O4/c1-2-18-11(17)7-5-19-9-4-6(12(13,14)15)3-8(16)10(7)9/h5-6H,2-4H2,1H3 |
InChI Key |
QSUCLWMNWRAIRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C(=O)CC(C2)C(F)(F)F |
Origin of Product |
United States |
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